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molecular formula C16H11ClN2O2 B8671750 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B8671750
M. Wt: 298.72 g/mol
InChI Key: QSDMQXNHUBQSGQ-UHFFFAOYSA-N
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Patent
US08314089B2

Procedure details

Starting from 400 mg (1.22 mmol) of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate from example 19A and 686.8 mg (12.24 mmol) of potassium hydroxide, 335.8 mg (1.1 mmol, 92% yield of theory) are obtained as crystals according to the method described in example 7A.
Name
ethyl 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
686.8 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10]([C:19]([O:21]CC)=[O:20])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+]>>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10]([C:19]([OH:21])=[O:20])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate
Quantity
400 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(C=C1C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
686.8 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained as crystals

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)N1N=C(C=C1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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